
Methyl 3,4-bis(sulfanyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,4-bis(sulfanyl)butanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(sulfanyl)butanoate typically involves the esterification of 3,4-bis(sulfanyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 3,4-bis(sulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3,4-bis(sulfanyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions due to its unique structure.
Industry: Used in the production of fragrances and flavorings due to its ester functionality.
作用機序
The mechanism of action of Methyl 3,4-bis(sulfanyl)butanoate largely depends on its interaction with other molecules. The sulfanyl groups can form disulfide bonds, which are crucial in protein folding and stability. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 3-(benzyloxy)butanoate
- Methyl (3S)-3-(dibenzylamino)butanoate
- 3-methyl-3-(4-methylphenyl)butanoic acid
Uniqueness
Methyl 3,4-bis(sulfanyl)butanoate is unique due to the presence of two sulfanyl groups, which can participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry
特性
分子式 |
C5H10O2S2 |
|---|---|
分子量 |
166.3 g/mol |
IUPAC名 |
methyl 3,4-bis(sulfanyl)butanoate |
InChI |
InChI=1S/C5H10O2S2/c1-7-5(6)2-4(9)3-8/h4,8-9H,2-3H2,1H3 |
InChIキー |
DQLQFHRACPLZIE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(CS)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


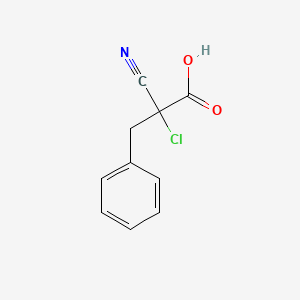

![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)

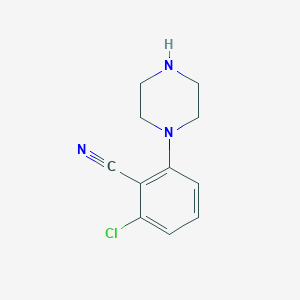


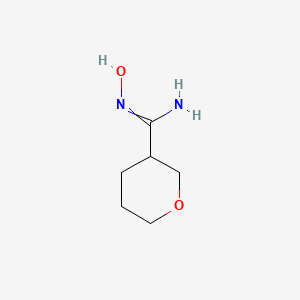
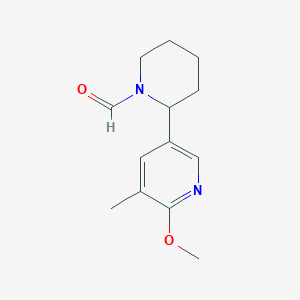

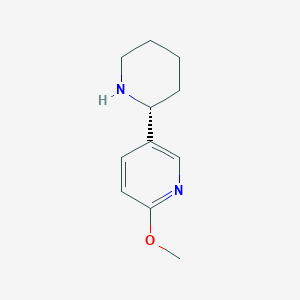
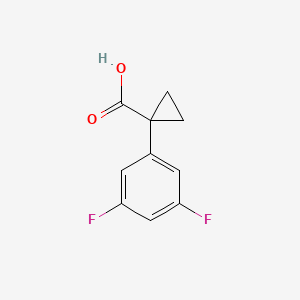
![2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine](/img/structure/B15060610.png)

